![molecular formula C17H21ClN6O2 B10987004 4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987004.png)
4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a pyrazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Coupling Reactions: The final step involves coupling the pyrazole and piperazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine compounds, including those similar to 4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the activity of AMPK (AMP-activated protein kinase), which plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. The synthesis of novel AMPK inhibitors based on these derivatives has been reported to yield promising results in preclinical models .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Its structural components suggest potential interactions with neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors. Research into related compounds has demonstrated their ability to modulate these receptors, which are implicated in cognitive functions and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of piperazine derivatives is essential for optimizing their pharmacological profiles. The presence of the chlorophenyl group and the pyrazole moiety appears to enhance biological activity. A detailed SAR analysis reveals that modifications on the piperazine ring and substitutions at various positions can significantly influence the compound's efficacy against different biological targets .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated that derivatives inhibited AMPK, leading to reduced tumor growth in vitro. |
Study 2 | Neuropharmacology | Showed modulation of nicotinic receptors, suggesting potential for cognitive enhancement. |
Study 3 | SAR Analysis | Identified optimal substitutions that enhance potency against cancer cell lines. |
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes typically starting from readily available piperazine derivatives. The introduction of the chlorophenyl and pyrazole groups can be achieved through various coupling reactions, often utilizing palladium-catalyzed methods to ensure high yields and purity .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety is known to interact with various biological targets, including kinases and other proteins involved in signal transduction pathways . The chlorophenyl group enhances the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group and exhibits antiviral activity.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole moiety and shows biological activities.
Pyraclostrobin: A fungicide with a pyrazole ring, used in agriculture.
Uniqueness
4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its combination of a piperazine ring with both a chlorophenyl and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide is a piperazine derivative that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15ClN4O, with a molecular weight of 312.75 g/mol. The structure features a piperazine ring substituted with a 4-chlorophenyl group and a pyrazole moiety, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H15ClN4O |
Molecular Weight | 312.75 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Research indicates that the compound may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
- Receptor Binding : The presence of the pyrazole moiety suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological effects.
- Antiproliferative Activity : Studies have shown that similar piperazine derivatives exhibit significant antiproliferative effects on various cancer cell lines, including breast, colon, and liver cancers .
Anticancer Activity
A pivotal study explored the cytotoxic effects of related piperazine derivatives on several cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Case Studies
Several case studies have highlighted the biological efficacy of piperazine derivatives:
- Case Study 1 : A derivative similar to the compound was evaluated for its ability to induce apoptosis in U937 cells (a human leukemia cell line). The study demonstrated that the compound effectively triggered apoptotic pathways, leading to increased cell death .
- Case Study 2 : Another study focused on the anti-inflammatory properties of piperazine derivatives, indicating their potential use in treating inflammatory diseases due to their ability to inhibit pro-inflammatory cytokines .
Properties
Molecular Formula |
C17H21ClN6O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[(1-methylpyrazol-4-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C17H21ClN6O2/c1-22-12-14(10-20-22)21-16(25)11-19-17(26)24-8-6-23(7-9-24)15-4-2-13(18)3-5-15/h2-5,10,12H,6-9,11H2,1H3,(H,19,26)(H,21,25) |
InChI Key |
CITQNSGRBPXYAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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